Amphocil falls under the category of antifungal agents, specifically classified as a polyene macrolide. It is synthesized from amphotericin B, which is naturally produced by certain species of Streptomyces. The compound is known for its ability to bind to ergosterol, a key component of fungal cell membranes, leading to cell death.
The synthesis of Amphocil involves several steps that typically include the modification of amphotericin B through various chemical reactions. A notable method includes the formation of organic salts with different ammonium, methylimidazolium, pyridinium, and phosphonium cations.
For example, tri-octylmethylammonium chloride can be converted into hydroxide and subsequently reacted with amphotericin B to yield Amphocil as an orange solid with a notable yield .
Amphocil retains the characteristic structure of amphotericin B, which consists of a large macrocyclic lactone ring featuring multiple hydroxyl groups and a conjugated heptaene system. The molecular formula for amphotericin B is , and it has a molecular weight of approximately 922.6 g/mol.
The structure includes:
Amphocil participates in various chemical reactions primarily involving its interaction with ergosterol in fungal membranes. The binding leads to pore formation within the membrane, causing leakage of intracellular components such as potassium ions and ultimately resulting in cell death.
The mechanism of action for Amphocil is primarily based on its ability to form complexes with ergosterol in fungal cell membranes. This interaction leads to:
The effectiveness of Amphocil is influenced by factors such as drug concentration and the susceptibility of the fungal strain being targeted.
Amphocil exhibits several important physical and chemical properties:
Amphocil is primarily used in clinical settings for treating systemic fungal infections, particularly those caused by Candida and Aspergillus species. Its applications include:
Amphotericin B colloidal dispersion (ABCD), marketed as Amphocil® or Amphotec®, emerged in the late 1980s as a therapeutic breakthrough addressing the critical limitations of conventional amphotericin B deoxycholate (CAB). Conventional amphotericin B, while possessing a broad antifungal spectrum, was plagued by dose-limiting nephrotoxicity occurring in most patients receiving multiple doses, often leading to therapeutic interruptions or failures [1] [5]. The primary scientific rationale for ABCD's development centered on modifying the biodistribution profile of amphotericin B (AmB) to reduce its association with mammalian cell membranes, particularly renal tubules, while preserving its potent fungicidal activity. This initiative was part of a broader wave of research into lipid-based formulations of AmB, including liposomal AmB (AmBisome®) and amphotericin B lipid complex (ABLC, Abelcet®), all aiming to improve the therapeutic index of this essential but toxic antifungal agent [1] [7].
ABCD was specifically developed by ALZA Corporation (formerly SEQUUS Pharmaceuticals, Inc.) and received regulatory approval for treating invasive aspergillosis in patients where renal impairment or unacceptable toxicity precluded CAB use [1]. Its development represented a pivotal milestone in antifungal therapeutics during a period when immunocompromised populations were expanding, and invasive fungal infections posed significant mortality risks with limited treatment options. The historical significance lies in ABCD being one of the first successful attempts to re-engineer a highly toxic but irreplaceable drug through colloidal science.
ABCD exemplifies a sophisticated colloidal drug delivery system fundamentally distinct from earlier micellar or liposomal approaches. The formulation is based on the unique affinity of AmB for sterols, forming a near 1:1 molar ratio complex with sodium cholesteryl sulfate (SCS) [1]. SCS is a naturally occurring metabolite of cholesterol widely distributed in human tissues and fluids, chosen for its biocompatibility and molecular recognition properties [1]. The commercial ABCD is a lyophilized product available in vials containing 50 or 100 mg of AmB. Upon reconstitution with sterile water, it forms an opalescent colloidal dispersion characterized by uniform, disk-shaped particles [1].
Table 1: Key Physicochemical Characteristics of ABCD
Property | Characterization Method | Findings | Significance |
---|---|---|---|
Particle Morphology | Electron Microscopy (Negative Staining) | Thin discs, approximately 4.3 nm thick, electron-lucent lines | Confirms discoid structure fundamental to stability |
Hydrodynamic Diameter | Size-Exclusion Chromatography | Mean diameter: 115 nm (range: 40-170 nm) | Predicts biodistribution and RES uptake |
Structural Organization | X-ray Diffraction | Equatorial spacing: 5.8 nm; Meridional spacing: 0.42 nm | Indicates highly ordered molecular arrangement |
Thermal Behavior | Differential Scanning Calorimetry | Endothermic transition at 55°C | Reflects stability of the complex |
Drug-Lipid Ratio | Chromatographic Analysis | Consistent 1:1 AmB:SCS molar ratio across particle sizes | Ensures uniform drug delivery characteristics |
The structural integrity of ABCD was rigorously characterized using multiple physicochemical methods. Electron microscopy revealed the defining disc-shaped particles, while X-ray diffraction demonstrated a highly ordered structure with characteristic equatorial and meridional spacings [1]. This disk structure, fundamentally different from the spherical liposomes of AmBisome® or the ribbon-like complexes of Abelcet®, represents a novel supramolecular assembly in antifungal drug delivery. The colloidal dispersion's stability in plasma and blood is a critical advancement, as CAB rapidly dissociates upon administration, leading to indiscriminate binding to plasma lipoproteins and cell membranes [1]. ABCD maintains its structural integrity significantly longer, thereby modulating drug release and cellular interactions.
The ABCD formulation directly addresses the primary limitations of conventional amphotericin B through multiple sophisticated mechanisms:
Reduced Hemolytic Potential: In vitro studies demonstrated ABCD's significantly lower hemolytic effect compared to CAB. At concentrations causing 50% hemolysis in human blood, ABCD required approximately 200 µg/mL versus only 5 µg/mL for CAB – a 40-fold improvement in erythrocyte compatibility [1]. This reduction stems from the stable complex limiting free AmB interaction with cholesterol in red blood cell membranes.
Enhanced Plasma Stability: Unlike CAB, which rapidly dissociates in blood, ABCD maintains its colloidal structure longer. This stability reduces the nonspecific binding to plasma proteins, particularly lipoproteins. Crucially, lipoprotein-bound AmB is known to exhibit increased toxicity in vivo [1]. ABCD's stability thus contributes directly to its improved safety profile.
Altered Biodistribution: ABCD undergoes rapid uptake by the reticuloendothelial system (RES), primarily the liver and spleen. This preferential uptake significantly reduces kidney exposure – the primary site of CAB toxicity. Preclinical studies in rats and dogs confirmed that equivalent doses of ABCD resulted in significantly lower plasma concentrations but higher RES accumulation than CAB [1] [8]. This altered biodistribution is the cornerstone of ABCD's reduced nephrotoxicity.
Selective Cell Targeting: The colloidal particles are primarily phagocytosed by macrophages. This facilitates targeted delivery to sites of fungal infection often involving these immune cells and potentially enhances activity against intracellular pathogens like Leishmania species [8] [9]. This mechanism is particularly relevant for visceral leishmaniasis, a recognized indication for ABCD.
Table 2: Comparative In Vitro Antifungal Activity of ABCD vs. Conventional Amphotericin B (CAB)
Pathogen Group | Representative Species | ABCD Activity | CAB Activity | Reference |
---|---|---|---|---|
Yeasts | Candida albicans | MIC₉₀: 0.25-1.0 µg/mL | MIC₉₀: 0.25-1.0 µg/mL | [1] [8] |
Molds | Aspergillus fumigatus | MIC₉₀: 0.5-1.0 µg/mL | MIC₉₀: 0.5-1.0 µg/mL | [1] [8] |
Dimorphic Fungi | Histoplasma capsulatum | MIC Range: 0.03-0.12 µg/mL | MIC Range: 0.03-0.12 µg/mL | [1] |
Cryptococcus | Cryptococcus neoformans | MIC₉₀: 0.25-0.5 µg/mL | MIC₉₀: 0.25-0.5 µg/mL | [1] |
The therapeutic impact of these formulation advancements was profound. Preclinical toxicology studies in mice, rats, and dogs using daily dosing for up to 13 weeks demonstrated that ABCD induced a similar spectrum of adverse effects as CAB but only at doses four to five times higher [1]. This enhanced therapeutic index allowed for the administration of higher effective antifungal doses with reduced concern for renal damage – a significant clinical advancement. Although ABCD was ultimately discontinued in 2011 due to high rates of infusion-related reactions compared to other lipid formulations [5] [7], its development provided crucial proof-of-concept for sterol complexation as a viable strategy for mitigating AmB toxicity and influenced subsequent antifungal delivery systems.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7